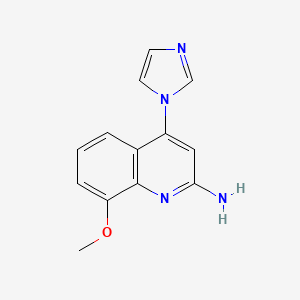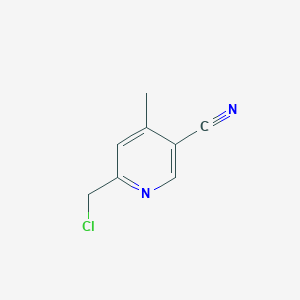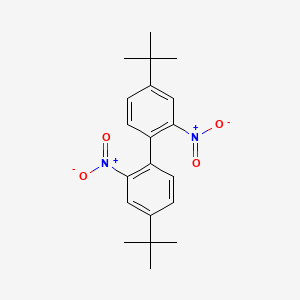
4,4'-Di-tert-butyl-2,2'-dinitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two nitro groups and two tert-butyl groups attached to the biphenyl core. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl typically involves the nitration of 4,4’-Di-tert-butylbiphenyl. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Halogenating agents, Lewis acids as catalysts.
Major Products
Reduction: 4,4’-Di-tert-butyl-2,2’-diamino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro groups can participate in redox reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The pathways involved include electron transfer and covalent bonding with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the nitro groups, making it less reactive in redox reactions.
4,4’-Di-tert-butyl-2,2’-diamino-1,1’-biphenyl: Contains amino groups instead of nitro groups, leading to different chemical properties and reactivity.
Uniqueness
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl is unique due to the presence of both nitro and tert-butyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo selective reduction and substitution reactions makes it valuable in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C20H24N2O4 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-tert-butyl-1-(4-tert-butyl-2-nitrophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C20H24N2O4/c1-19(2,3)13-7-9-15(17(11-13)21(23)24)16-10-8-14(20(4,5)6)12-18(16)22(25)26/h7-12H,1-6H3 |
InChI-Schlüssel |
MKMFLTVFVAEHFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



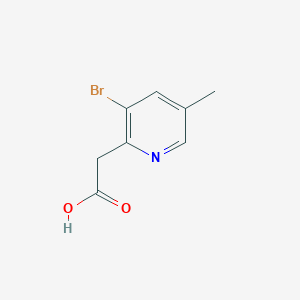
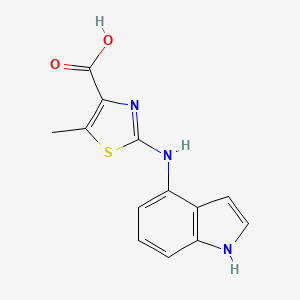
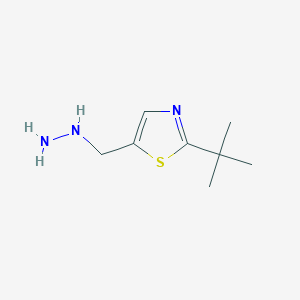
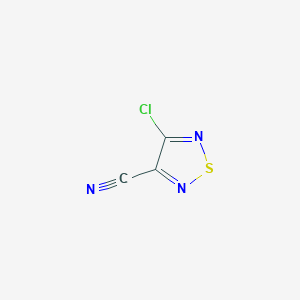
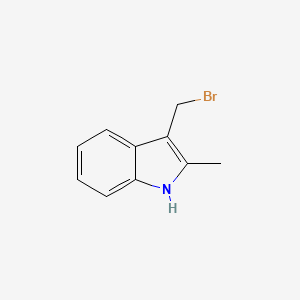
![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
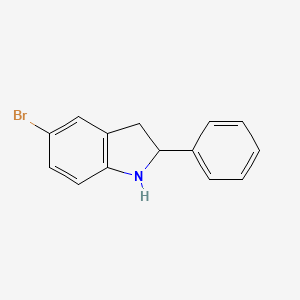
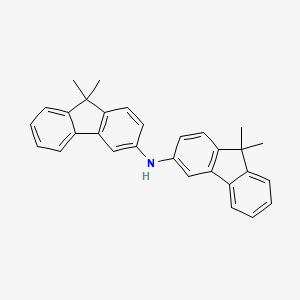
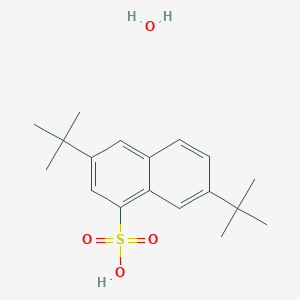
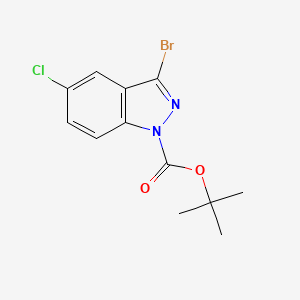
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
